molecular formula C14H14FN3O B7478263 [5-(4-fluorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone

[5-(4-fluorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone

Cat. No. B7478263
M. Wt: 259.28 g/mol
InChI Key: LMUYMWVBRQZVGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-(4-fluorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. It belongs to the class of pyrazole derivatives and has been found to have significant biological activity.

Mechanism of Action

The mechanism of action of [5-(4-fluorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone is not fully understood. However, it is believed to act by inhibiting specific enzymes and pathways that are involved in the development and progression of diseases.
Biochemical and Physiological Effects:
Studies have shown that [5-(4-fluorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone has significant biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and alleviate pain.

Advantages and Limitations for Lab Experiments

One of the advantages of [5-(4-fluorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone is its high potency and selectivity. It has been found to have minimal side effects and can be easily synthesized in the laboratory. However, one of the limitations of this compound is its limited solubility, which can affect its efficacy in certain applications.

Future Directions

There are several future directions for research on [5-(4-fluorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone. One area of focus is the development of more effective synthesis methods that can improve the yield and purity of the compound. Another area of research is the identification of new therapeutic applications for this compound, including its potential use in the treatment of neurological disorders and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of [5-(4-fluorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone involves the reaction between 4-fluoroacetophenone and pyrrolidine in the presence of a catalyst. The reaction proceeds through a series of steps, resulting in the formation of the desired compound.

Scientific Research Applications

Research on [5-(4-fluorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone has been focused on its potential therapeutic applications. It has been found to have significant activity against various diseases, including cancer, inflammation, and pain.

properties

IUPAC Name

[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O/c15-11-5-3-10(4-6-11)12-9-13(17-16-12)14(19)18-7-1-2-8-18/h3-6,9H,1-2,7-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMUYMWVBRQZVGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=NN2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(4-fluorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone

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